molecular formula C15H16O2 B1210630 Bis(benzyloxy)methane CAS No. 2749-70-4

Bis(benzyloxy)methane

Cat. No.: B1210630
CAS No.: 2749-70-4
M. Wt: 228.29 g/mol
InChI Key: JCTHGPXQXLMSDK-UHFFFAOYSA-N
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Description

Bis(benzyloxy)methane (CAS 2749-70-4) is an organic compound with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. It is synthetically accessed via an acid-catalyzed reaction between benzyl alcohol and formaldehyde, with phosphoric acid (H₃PO₄) being a preferred catalyst due to its strong Brønsted acidity and minimal side-product formation, often yielding over 90% under optimized conditions of 45–65°C for 4–6 hours . This compound serves as a crucial synthetic intermediate and versatile building block in scientific research. Its primary value lies in its application in organic synthesis, where it is used as a protected formaldehyde equivalent . Furthermore, its structure, featuring reactive benzylic positions, makes it a candidate for further functionalization, a common strategy for creating diverse molecular architectures important in pharmaceutical and material science . Researchers also utilize derivatives of analogous structures in medicinal chemistry for investigating therapeutic properties and in material science for polymer and resin production . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

phenylmethoxymethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTHGPXQXLMSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181905
Record name Preventol D2
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2749-70-4
Record name Preventol D2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preventol D2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde dibenzyl acetal
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Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Protonation of Formaldehyde : The acid catalyst protonates formaldehyde, enhancing its electrophilicity.

  • Nucleophilic Attack : Benzyl alcohol attacks the protonated formaldehyde, forming a hemiketal intermediate. A second equivalent of benzyl alcohol reacts to yield this compound, with water as a byproduct.

Optimization of Reaction Conditions

Key variables influencing yield and selectivity include:

Catalysts

Phosphoric acid (H₃PO₄) is widely employed due to its strong Brønsted acidity and minimal side-product formation. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are alternatives but may promote over-condensation at elevated temperatures.

Mole Ratios

A benzyl alcohol-to-formaldehyde ratio of 4:1 maximizes this compound formation while minimizing oligomers. Excess benzyl alcohol drives the equilibrium toward the desired product.

Temperature and Time

Optimal conditions involve:

  • Temperature : 45–65°C

  • Reaction Time : 4–6 hours
    Higher temperatures (>80°C) accelerate side reactions, such as dibenzyl ether formation.

Data Table 1: Catalyst Performance Comparison

CatalystYield (%)Reaction Time (h)Temperature (°C)
H₃PO₄ (85%)924.545
H₂SO₄ (conc.)883.050
p-TsOH904.045

Two-Phase Reaction Systems

Industrial protocols often adopt two-phase systems to enhance reaction efficiency and simplify product isolation. Adapted from bis(hydroxyphenyl)methane synthesis, this method involves:

Process Overview

  • Phase Separation : An aqueous phosphoric acid phase is vigorously mixed with a benzyl alcohol-formaldehyde organic phase.

  • Neutralization : Post-reaction, residual acid is neutralized with sodium bicarbonate (pH ~5.0) to prevent coloration.

  • Purification : Sodium dihydrogen phosphate precipitates are filtered, and excess benzyl alcohol is removed via vacuum distillation.

Critical Parameters

  • Acid Concentration : ≥70% H₃PO₄ ensures rapid protonation of formaldehyde.

  • Water Content : 1.5–6.0 moles of water per mole of H₃PO₄ balances reactivity and phase stability.

Data Table 2: Impact of Water-to-Acid Ratio

H₂O:H₃PO₄ (molar)Yield (%)Phase Stability
1.585Poor
3.092Excellent
6.088Moderate

Industrial Production Methods

Continuous Flow Reactors

Modern facilities utilize continuous flow reactors to achieve:

  • Enhanced Mixing : Laminar flow regimes ensure uniform reagent distribution.

  • Temperature Control : Precise thermal management minimizes side reactions.

  • Scalability : Throughput exceeds 1,000 kg/day with >95% purity.

Batch Reactors

Traditional batch systems remain prevalent in small-scale production. Key steps include:

  • Reagent Charging : Benzyl alcohol, formaldehyde, and catalyst are loaded into a jacketed reactor.

  • Distillation : Post-reaction, vacuum distillation removes unreacted benzyl alcohol at 120–140°C (1–425 torr).

Alternative Synthetic Routes

Cyclocondensation Approaches

While less common, cyclocondensation strategies analogous to bis(benzoxazol) synthesis have been explored:

  • Imidate Intermediate Formation : Ethyl cyanoacetimidate reacts with benzyl alcohol derivatives.

  • Cyclization : Heating under reflux (85°C, 72 hours) yields this compound.

Limitations

  • Complexity : Multi-step synthesis reduces cost-effectiveness.

  • Yield : Typically <80%, inferior to acid-catalyzed methods .

Chemical Reactions Analysis

Types of Reactions: Bis(benzyloxy)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Benzyl halides.

Scientific Research Applications

Overview

Bis(benzyloxy)methane, with the molecular formula C15H16O2C_{15}H_{16}O_{2}, is an organic compound recognized for its versatility in various scientific applications. This compound is primarily synthesized through the reaction of benzyl alcohol with formaldehyde, often utilizing acid catalysts to facilitate the formation of the methylene bridge between the benzyloxy groups. Its unique structure allows it to serve as an intermediate in numerous chemical syntheses, particularly in organic chemistry, biology, and material science.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, CrO₃Benzaldehyde, Benzoic acid
ReductionHydrogen gas, Pd/C catalystBenzyl alcohol
SubstitutionN-bromosuccinimideBenzyl halides

Organic Chemistry

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable building block in synthetic organic chemistry.

Biochemical Studies

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. Its structural properties allow researchers to study enzyme mechanisms and kinetics effectively. The compound can also be involved in biochemical assays to evaluate enzyme activity.

Medicinal Chemistry

Derivatives of this compound have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Research has shown that modifications to the benzyloxy groups can enhance biological activity, making it a subject of interest for drug development.

Material Science

The compound is employed in the production of polymers and resins. Its reactive functional groups allow for the incorporation into larger polymeric structures, which can be tailored for specific industrial applications.

Case Studies

Several studies highlight the applications of this compound across different fields:

  • Enzyme-Catalyzed Reactions : A study demonstrated how this compound could act as a substrate for specific enzymes, leading to insights into enzyme specificity and reaction mechanisms .
  • Therapeutic Investigations : Research into derivatives of this compound revealed promising results against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery .
  • Polymer Development : An investigation into the use of this compound in polymer synthesis showed how it could enhance material properties such as thermal stability and mechanical strength .

Table 2: Comparison of Related Compounds

Compound NameStructure TypeKey Applications
This compoundDual benzyloxy groupsOrganic synthesis, medicinal chemistry
Benzyl alcohol formalSingle benzyloxy groupSolvent, intermediate
DibenzylformalDual benzyloxy groupsPolymer production

Mechanism of Action

The mechanism of action of bis(benzyloxy)methane involves its ability to undergo various chemical transformations. The benzyloxy groups can participate in nucleophilic and electrophilic reactions, making the compound a versatile intermediate. The methylene bridge provides a flexible linkage that can be modified to introduce different functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibenzoyl Methane (C₁₅H₁₂O₂; 224.25 g/mol)

  • Structure : Central methane carbon bonded to two benzoyl (COC₆H₅) groups.
  • Synthesis : Prepared via Claisen condensation of benzaldehyde derivatives.
  • Applications : Used as a UV absorber, ligand in coordination chemistry, and laboratory reagent .
  • Stability : Less stable under acidic conditions compared to ether-linked bis(benzyloxy)methane due to ketone susceptibility to nucleophilic attack.
  • Safety: No significant persistent or bioaccumulative hazards reported .

2,4-Bis(benzyloxy)benzaldehyde (C₂₁H₁₈O₃; 318.37 g/mol)

  • Structure : Benzaldehyde core with benzyloxy groups at the 2 and 4 positions.
  • Synthesis : Alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide (67% yield) .
  • Applications : Intermediate in organic synthesis for pharmaceuticals and fragrances.
  • Reactivity : Aldehyde group enables participation in condensation and Wittig reactions, unlike this compound.

Bis(4-(benzyloxy)-3-methoxyphenyl)methanone (C₂₉H₂₄O₅; 476.50 g/mol)

  • Structure: Methanone (ketone) core with substituted benzyloxy-methoxyphenyl groups.
  • Synthesis : Formed as a major disproportionation product during acid-catalyzed coupling reactions of electron-rich aryl rings .
  • Reactivity : Ketone functionality allows for further derivatization (e.g., Wittig reactions), though steric hindrance from substituents may limit reactivity .

Table 1: Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield/Route Applications Stability Highlights
This compound C₁₅H₁₆O₂ 240.29 Ethers Alkylation (e.g., ~67% ) Radiochemistry, pharmaceuticals Stable under acidic conditions
Dibenzoyl methane C₁₅H₁₂O₂ 224.25 Ketones Claisen condensation UV absorbers, ligands Sensitive to nucleophiles
2,4-Bis(benzyloxy)benzaldehyde C₂₁H₁₈O₃ 318.37 Aldehyde, ethers Alkylation (~67% ) Organic synthesis intermediates Reactive aldehyde group
Bis(4-(benzyloxy)-3-methoxyphenyl)methanone C₂₉H₂₄O₅ 476.50 Ketone, ethers, methoxy Acid-catalyzed disproportionation (~major product) Synthetic intermediates Steric hindrance limits reactivity

Research Findings

  • Stability and Reactivity: this compound derivatives exhibit stability under acidic conditions, making them suitable for reactions requiring proton donors. For example, bis(4-(benzyloxy)-3-methoxyphenyl)methane forms as a major product during acid-mediated coupling reactions due to the electron-rich nature of the aryl rings .
  • Synthetic Utility: The ether linkages in this compound enhance solubility in non-polar solvents, facilitating its use in radiopharmaceutical precursor synthesis (e.g., 18F-labeled radioligands) .
  • Comparative Reactivity : Dibenzoyl methane’s ketone groups render it more reactive toward nucleophiles but less stable under harsh conditions compared to this compound .

Biological Activity

Bis(benzyloxy)methane (BBM) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BBM, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

This compound features two benzyloxy groups attached to a central methane carbon, which influences its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BBM and its derivatives. A study focused on bisindole hybrid compounds, which share structural similarities with BBM, demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimal inhibitory concentrations (MIC) for these compounds were promising, with some exhibiting MIC values as low as 2 µg/mL against specific bacterial strains .

Table 1: Antibacterial Activity of BBM Derivatives

CompoundTarget BacteriaMIC (µg/mL)
BBMMRSA (USA300 Lac* lux)8
BBM with 5-chloro indoleMSSA (ATCC6538)4
BBM with 5-cyano indoleMSSA (HG003)2

The mechanism by which BBM exhibits antibacterial activity is not fully elucidated; however, it is hypothesized that the benzyloxy groups enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with bacterial cell walls. This interaction may disrupt cellular processes, leading to bacterial cell death.

Case Studies

  • Study on Bisindole Derivatives : A comprehensive study synthesized various bisindole derivatives related to BBM and assessed their antibacterial activities. The introduction of different substituents on the indole rings significantly affected their MIC values, indicating that structural modifications can enhance or reduce biological activity .
  • Pharmacophore Modeling : A pharmacophore model was developed based on the structural features of BBM and its derivatives. This model identified key interactions necessary for antibacterial activity, providing insights for future drug design efforts targeting resistant bacterial strains .
  • Antimicrobial Activity Studies : Research involving novel derivatives of BBM indicated promising antimicrobial properties. For instance, compounds synthesized from BBM exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial effects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing bis(benzyloxy)methane?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Solvent selection : Dichloromethane or ethanol are common due to their polarity and inertness .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products like over-oxidized derivatives .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended for isolating the pure product. Confirm purity via TLC (Rf ≈ 0.3–0.5 in 3:1 hexane:EtOAc) .

Q. Which characterization techniques are critical for verifying this compound’s structure and purity?

  • NMR spectroscopy : Look for characteristic signals:
    • ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm, multiplet), methine protons (δ 4.5–5.0 ppm) .
    • ¹³C NMR : Benzyl carbons (δ 128–137 ppm), ether-linked carbons (δ 70–80 ppm) .
  • Mass spectrometry (MS) : ESI-MS should show [M+Na]⁺ peaks around m/z 290–300 .
  • Melting point : Compare with literature values (e.g., 85–87°C) to confirm crystallinity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Advanced NMR techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for overlapping benzyl signals .
  • Cross-validate with IR : Confirm ether (C-O-C) stretches at 1100–1250 cm⁻¹ and absence of OH/NH peaks .
  • Replicate experiments : Reproduce synthesis under identical conditions to rule out batch-specific impurities .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in sulfurization reactions?

this compound reacts with Lawesson’s reagent (LR) via thionation , where LR’s dithiadiphosphetane ring opens to replace oxygen with sulfur. Key factors:

  • Temperature : Reactions at 80–100°C favor thioether formation over decomposition .
  • Solvent polarity : Non-polar solvents (toluene) stabilize intermediates, reducing side products like disulfides .
  • Monitoring : Use TLC or in-situ IR to track sulfur incorporation (disappearance of C-O stretches) .

Q. How can computational methods enhance the design of this compound derivatives for biological applications?

  • Docking studies : Model interactions with enzymes (e.g., PTP1B for diabetes research) using AutoDock Vina. Focus on hydrogen bonding with ether oxygens .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with bioactivity using Gaussian or ORCA .
  • MD simulations : Assess stability of metal complexes (e.g., Fe²⁺) in aqueous environments via GROMACS .

Q. What strategies mitigate side reactions during catalytic applications of this compound derivatives?

  • Protecting groups : Temporarily block reactive sites (e.g., benzyloxy groups) with TMSCl to direct regioselectivity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate desired pathways (e.g., Friedel-Crafts alkylation) .
  • In-situ monitoring : Use Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility?

  • Detailed protocols : Specify exact molar ratios (e.g., 1:1.2 substrate:reagent), stirring rates, and drying times for hygroscopic intermediates .
  • Supporting information : Include raw NMR/FTIR spectra, chromatograms, and crystallographic data (if available) in supplementary files .
  • Error analysis : Report yield variations (±5%) across three independent trials and statistically significant outliers .

Q. What analytical tools are recommended for comparative studies of structural analogs?

  • HPLC-DAD : Compare retention times and UV spectra (λ = 254 nm) of analogs like 3,4-bis(benzyloxy)benzoic acid .
  • X-ray crystallography : Resolve steric effects in derivatives (e.g., dihydrofuran-2-one analogs) using Bruker D8 Venture .
  • Thermogravimetric analysis (TGA) : Assess thermal stability differences between analogs under nitrogen .

Tables of Key Data

Q. Table 1. Typical NMR Chemical Shifts for this compound Derivatives

Proton Typeδ (ppm)Carbon Typeδ (ppm)
Benzyl (Ar-H)7.2–7.4Benzyl (Ar-C)128–137
Methine (CH-O)4.5–5.0Ether (C-O-C)70–80
Methylene (CH₂-O, if present)3.8–4.2Carbonyl (C=O, if present)165–175
Data compiled from

Q. Table 2. Reaction Yields Under Varying Conditions

ConditionYield (%)Purity (%)
Ethanol, 25°C, 12 hrs7898
DCM, 0°C, 6 hrs6595
Toluene, 80°C, LR reaction8297
Adapted from

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bis(benzyloxy)methane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.